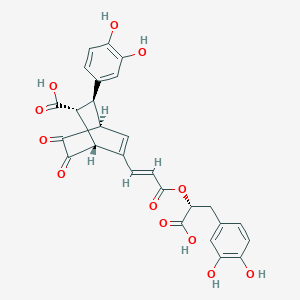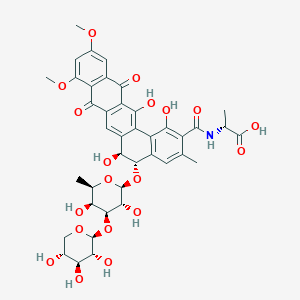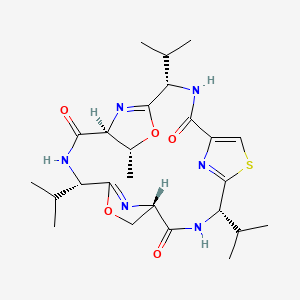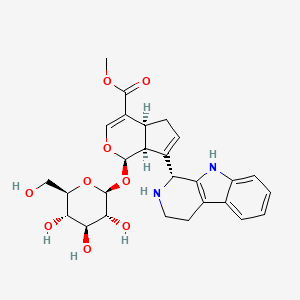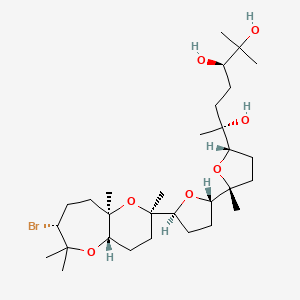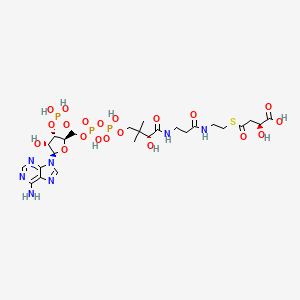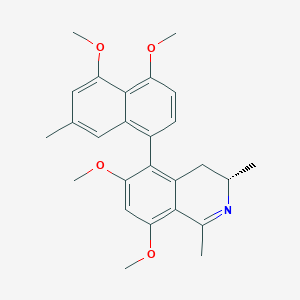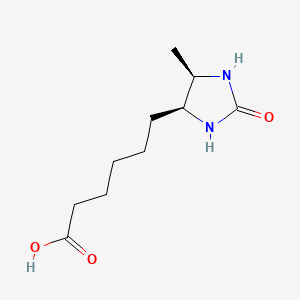
Desthiobiotin, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desthiobiotin, (-)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxoimidazolidine with hexanoic acid derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Desthiobiotin, (-)- is scaled up using optimized synthetic routes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The imidazolidinyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Desthiobiotin, (-)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biotin analogs and derivatives.
Biology: The compound is employed in studies involving biotin metabolism and enzyme interactions.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is utilized in the production of biotinylated products and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Desthiobiotin, (-)- involves its interaction with biotin-binding proteins. The compound mimics the structure of biotin, allowing it to bind to the active sites of these proteins. This binding can inhibit or modulate the activity of enzymes that rely on biotin as a cofactor . The molecular targets include carboxylases and decarboxylases involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Biotin: A sulfur-containing analog with a similar structure but higher binding affinity to biotin-binding proteins.
Desthiobiotin: Another analog lacking the sulfur atom, similar to Desthiobiotin, (-)-.
Aminocaproic acid: A structurally related compound used in different biochemical applications.
Uniqueness
Desthiobiotin, (-)- is unique due to its non-sulfur structure, which provides distinct binding properties and reactivity compared to biotin. This uniqueness makes it valuable in specific biochemical and industrial applications where sulfur-containing compounds are less desirable .
Properties
CAS No. |
168252-18-4 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |
InChI Key |
AUTOLBMXDDTRRT-SFYZADRCSA-N |
SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)O |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


